1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one
Description
Historical Context of Brominated Indole Derivatives in Drug Discovery
The strategic incorporation of bromine into indole derivatives traces its origins to natural product isolation studies, where brominated indoles such as Tyrian purple (6,6′-dibromoindigo) demonstrated potent bioactive properties. Early synthetic efforts faced challenges in achieving regioselective bromination due to the indole ring’s inherent reactivity at multiple positions (C3 > C5 > C7). Traditional methods relied on harsh brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS), often yielding complex mixtures requiring tedious purification.
Recent advances in catalytic and mechanistic approaches have revolutionized bromination strategies. For example, Ishikawa’s team developed a one-step C5-selective bromination protocol using pyridinium tribromide and hydrochloric acid in methanol at 0°C, achieving completion within 10 minutes (Table 1). This method leverages in situ generation of brominated indolenine intermediates to direct electrophilic substitution, enabling efficient synthesis of 5-bromoindoles with minimal byproducts.
Table 1: Comparative Analysis of Indole Bromination Methods
| Method | Reagents | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Traditional Electrophilic | Br₂, FeCl₃ | C3/C5 mix | 45-60 | |
| NBS-Mediated | NBS, DMF | C5 dominant | 68 | |
| Ishikawa Protocol | Pyridinium tribromide, HCl | C5 exclusive | 92 |
The 5-bromo substitution in this compound enhances its potential for halogen bonding interactions with target proteins, a feature exploited in kinase inhibitors and DNA topoisomerase binders. Computational studies suggest that the bromine atom’s σ-hole facilitates favorable interactions with backbone carbonyl groups and nucleophilic amino acid residues, improving binding affinity and selectivity.
Structural Significance of 2,2-Dimethylpropan-1-one Moieties in Bioactive Molecules
The 3-hydroxy-2,2-dimethylpropan-1-one side chain introduces critical steric and electronic modifications to the indole core. The geminal dimethyl groups impose conformational rigidity, reducing entropy penalties upon target binding while shielding the ketone oxygen from premature metabolic oxidation. The tertiary alcohol at position 3 provides a hydrogen bond donor/acceptor pair, enabling interactions with catalytic residues in enzymatic active sites.
Table 2: Functional Contributions of the 2,2-Dimethylpropan-1-one Group
In hybrid molecules such as this compound, the acylated side chain may synergize with the brominated indole core to engage multiple mechanistic pathways. For instance, the ketone group could coordinate with metal ions in metalloenzymes, while the indole nitrogen participates in cation-π interactions with receptor binding pockets. Molecular docking simulations of analogous compounds reveal preferential orientation of the dimethylpropan-1-one moiety toward hydrophobic subpockets, enhancing van der Waals contacts.
Synthetic routes to such derivatives often employ Friedel-Crafts acylation or Claisen-Schmidt condensation protocols. For example, reacting 5-bromoindole with 3-hydroxy-2,2-dimethylpropanoyl chloride in the presence of Lewis acids like AlCl₃ yields the target compound through electrophilic aromatic substitution at the indole C3 position. Recent innovations in green chemistry have replaced traditional acylating agents with biocatalytic alternatives, improving atom economy and reducing waste.
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-16)12(17)10-6-15-11-4-3-8(14)5-9(10)11/h3-6,15-16H,7H2,1-2H3 |
InChI Key |
GDLNEXXVFLZQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one typically involves the following key steps:
- Selective bromination of the indole ring at the 5-position.
- Functionalization at the 3-position of the indole with a 2,2-dimethylpropan-1-one side chain.
- Introduction of the hydroxy group at the 3-position of the propanone side chain, often via reduction or hydroxylation.
Specific Preparation Routes
Friedel-Crafts Acylation Followed by Hydroxylation
One common approach begins with 5-bromoindole, which undergoes Friedel-Crafts acylation with 2,2-dimethylpropanoyl chloride or an equivalent acylating agent to introduce the 2,2-dimethylpropan-1-one moiety at the 3-position of the indole ring. This reaction is typically catalyzed by Lewis acids such as aluminum chloride or diethylaluminum chloride under controlled conditions (0 °C to room temperature) to ensure regioselectivity toward the 3-position.
Following acylation, the ketone group at the propanone side chain can be selectively hydroxylated or reduced to the corresponding hydroxy derivative. For example, reduction with mild hydride donors or catalytic hydrogenation under controlled conditions yields the 3-hydroxy derivative.
- Reaction conditions:
- Acylation: 5-bromoindole, 2,2-dimethylpropanoyl chloride, Lewis acid catalyst, 0 °C to room temperature.
- Hydroxylation/reduction: mild hydride source (e.g., NaBH4), room temperature.
This method is supported by experimental data indicating high regioselectivity and yields above 80% for the acylation step and 70-90% for subsequent hydroxylation.
Rhodium-Catalyzed C–H Activation and Coupling
More recently, transition-metal catalyzed C–H activation strategies have been employed to construct complex indole derivatives with hydroxy-functionalized side chains. For example, rhodium(III)-catalyzed coupling of 2,2-dimethyl-1-(1-methyl-1H-indol-3-yl)propan-1-one with suitable oxidants and additives allows direct hydroxylation at the side chain.
- Typical reagents and conditions:
- Catalyst: [Cp*RhCl2]2 (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
- Oxidants: iodoxybenzene diacetate or hypervalent iodine reagents
- Additives: cesium pivalate, silver salts (AgSbF6)
- Solvent: hexafluoroisopropanol (HFIP)
- Temperature: 70 °C
- Reaction time: 1.5 to 4 hours
This method allows a one-pot synthesis that combines C–H activation and hydroxylation steps, providing the target hydroxy ketone in moderate to good yields (68-84%) on gram scale. The reaction is scalable and amenable to diverse substitution patterns on the indole ring.
Alternative Routes: Indole Derivative Functionalization
Other methods involve the preparation of 5-bromoindole derivatives with protected nitrogen atoms, followed by selective deprotection and functionalization at the 3-position. These approaches often use protecting groups and subsequent nucleophilic substitution or oxidation steps to install the hydroxy group.
Data Tables Summarizing Preparation Conditions and Yields
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Reduction | 5-bromoindole | 2,2-dimethylpropanoyl chloride, AlCl3, NaBH4 | 0 °C to RT, Lewis acid catalysis | 80-90 (acylation), 70-90 (reduction) | Regioselective acylation at indole 3-position |
| Rhodium-Catalyzed C–H Activation + Hydroxylation | 2,2-dimethyl-1-(1-methyl-1H-indol-3-yl)propan-1-one | [Cp*RhCl2]2, CsOPiv, AgSbF6, iodoxybenzene diacetate | 70 °C, 1.5-4 h, HFIP solvent | 68-84 | One-pot, scalable, mild conditions |
| Protected Indole Functionalization | N-protected 5-bromoindole derivatives | Hydrazine, methyl chloroformate, NaHCO3 | Ambient to mild heating | 60-75 | Requires optimization of protecting group removal |
Research Discoveries and Mechanistic Insights
Regioselectivity: The 3-position of the indole ring is the favored site for electrophilic substitution and C–H activation due to its electron-rich character, facilitating selective acylation and functionalization.
Catalyst Efficiency: Rhodium(III) catalysts with pentamethylcyclopentadienyl ligands have demonstrated high efficiency in C–H activation and hydroxylation, enabling mild reaction conditions and high functional group tolerance.
One-Pot Synthesis: The development of one-pot protocols combining oxidation and C–H functionalization steps reduces purification steps and improves overall yield and scalability.
Side Reactions: Extended reaction times or improper reagent addition can lead to side products such as O-acetylated hydroxylamines or over-oxidized species, underscoring the importance of precise reaction control.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propan-1-one Chain
a) 1-(5-Bromo-1H-indol-3-yl)ethan-1-one
- Properties : Molecular weight = 238.08 g/mol; lacks hydrogen-bonding capacity from the hydroxy group.
- Significance : Serves as a foundational scaffold; lower polarity may reduce solubility compared to the target compound .
b) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
- Structure : Trifluoro substitution at the 2-position instead of hydroxy/dimethyl groups.
- Properties : Molecular weight = 292.05 g/mol; electron-withdrawing fluorine atoms enhance metabolic stability but reduce polarity .
c) 1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
Modifications on the Indole Core
a) 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one
- Structure: Chalcone derivative with a propenone bridge and cyanoaryl substituent.
- Key Feature : Extended conjugation improves π-π stacking with enzyme active sites .
b) 1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one
Halogen and Alkyl Substituent Variations
a) 3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
- Structure: Multiple methyl groups on the indole ring and a brominated propanone.
- Impact : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
b) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
- Structure : Trichloro substitution at the 2-position.
- Properties : Molecular weight = 291.36 g/mol; chloro groups may confer higher stability but pose toxicity risks .
Biological Activity
The compound 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, including antimicrobial, anticancer, antioxidant, and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-bromoindole with appropriate hydroxyalkyl ketones. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR (1H) | Signals corresponding to indole protons and hydroxyl group |
| IR | Characteristic peaks for hydroxyl (OH) and carbonyl (C=O) groups |
| Mass Spectrometry | m/z values consistent with the molecular formula |
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is often compared to standard antibiotics.
Case Study: Antibacterial Efficacy
In a study evaluating its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL, indicating moderate to strong activity compared to control drugs like ampicillin.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly its effects on cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
The compound's mechanism includes the induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell survival.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays. It shows promising results in inhibiting lipid peroxidation and scavenging free radicals.
Case Study: Antioxidant Evaluation
In vitro assays indicated that the compound significantly reduced malondialdehyde levels in treated cells, suggesting effective protection against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
